molecular formula C10H8ClNO B3054804 1H-Indole, 1-(chloroacetyl)- CAS No. 61995-53-7

1H-Indole, 1-(chloroacetyl)-

Cat. No. B3054804
CAS RN: 61995-53-7
M. Wt: 193.63 g/mol
InChI Key: FGOZRGMJVCIVKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

  • In a study conducted in 2020, researchers obtained new 1H-Indole derivatives by reacting indole with chloroacetylchloride. These derivatives exhibited significant antimicrobial activity against both Gram-positive (Bacillus subtilis) and Gram-negative bacteria (Escherichia coli), as well as antifungal activity against Aspergillus niger and Candida albicans. This research highlights the potential of 1H-Indole derivatives in developing new antimicrobial agents .
  • In 2003, an effective synthesis of 1-(6-hydroxyindol-1-yl)-2,2-dimethylpropan-1-one from 1H-indole was described. This compound’s selectively substituted derivatives may have biological interest, particularly in the realm of aldose reductase inhibitory potential .
  • A 2008 study demonstrated the use of trityl chloride as an efficient organic catalyst for the preparation of bis(1H-indol-3-yl)methanes at room temperature. This method is significant for the synthesis of compounds with pharmacological and biological properties, highlighting the role of 1H-indole in pharmaceutical chemistry .

Molecular Structure Analysis

The molecular formula of 1H-Indole, 1-(chloroacetyl)- is C₁₀H₈ClNO . The chloroacetyl group is attached to the 1-position of the indole ring, resulting in a chloro-substituted indole .


Chemical Reactions Analysis

While specific chemical reactions involving this compound may vary, its reactivity lies in the chloroacetyl group. Researchers have explored its potential applications in organic synthesis , medicinal chemistry , and drug discovery due to the diverse biological activities associated with indole derivatives .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study conducted in 2020 explored the synthesis of new 1H-Indole derivatives, which were obtained by reacting indole with chloroacetylchloride. These derivatives exhibited significant antimicrobial activity against both Gram-positive (Bacillus subtilis) and Gram-negative bacteria (Escherichia coli), as well as antifungal activity against Aspergillus niger and Candida albicans. This research highlights the potential of 1H-Indole derivatives in developing new antimicrobial agents (Letters in Applied NanoBioScience, 2020).

Facile Preparation for Biological Interest

In 2003, a study described the effective synthesis of 1-(6-hydroxyindol-1-yl)-2,2-dimethylpropan-1-one from 1H-indole. The significance lies in the compound's potential for selectively substituted derivatives, which may have biological interest, particularly in the realm of aldose reductase inhibitory potential (Chemical & Pharmaceutical Bulletin, 2003).

Organic Catalyst for Synthesis

A 2008 study demonstrated the use of trityl chloride as an efficient organic catalyst for the preparation of bis(1H-indol-3-yl)methanes at room temperature. This method is significant for the synthesis of compounds with pharmacological and biological properties, highlighting the role of 1H-indole in pharmaceutical chemistry (Synthesis, 2008).

Structural Analysis and Biological Activity

The synthesis and elucidation of 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide was reported in 2019. The study focused on understanding the molecular packing and interactions within the crystal structure using Hirshfeld surface analysis and DFT calculations. This compound's synthesis is relevant due to the indole nucleus's role in various biological activities, such as anti-tumor and anti-inflammatory actions (Journal of Molecular Structure, 2019).

Anti-inflammatory Agent Synthesis

In 2022, research was conducted on the preparation of new chalcone derivatives with 1H-indole as a key component. These derivatives were evaluated for their anti-inflammatory activity, demonstrating the therapeutic potential of 1H-indole derivatives in medicinal chemistry (Current Drug Discovery Technologies, 2022).

Future Directions

: Source : Source : Source

properties

IUPAC Name

2-chloro-1-indol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c11-7-10(13)12-6-5-8-3-1-2-4-9(8)12/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOZRGMJVCIVKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50455788
Record name 1H-Indole, 1-(chloroacetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole, 1-(chloroacetyl)-

CAS RN

61995-53-7
Record name 1H-Indole, 1-(chloroacetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Indole, 1-(chloroacetyl)-
Reactant of Route 2
Reactant of Route 2
1H-Indole, 1-(chloroacetyl)-
Reactant of Route 3
Reactant of Route 3
1H-Indole, 1-(chloroacetyl)-
Reactant of Route 4
Reactant of Route 4
1H-Indole, 1-(chloroacetyl)-
Reactant of Route 5
1H-Indole, 1-(chloroacetyl)-
Reactant of Route 6
Reactant of Route 6
1H-Indole, 1-(chloroacetyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.